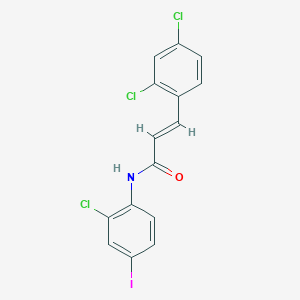![molecular formula C19H23BrN2 B4901552 1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine](/img/structure/B4901552.png)
1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities .
Preparation Methods
The synthesis of 1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with 2-bromobenzyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-Benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine can be compared with other similar compounds such as:
1-Benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine: This compound has a nitro group instead of a bromo group, which can lead to different chemical reactivity and biological activities.
1-Benzyl-2-methyl-piperidin-4-amine: This compound lacks the bromophenyl group, which may result in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c20-19-9-5-4-8-17(19)14-21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRJCJJJPRCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4901485.png)
![8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4901491.png)

![5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride](/img/structure/B4901503.png)
![3-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA](/img/structure/B4901508.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B4901510.png)

![6-(Furan-3-ylmethyl)-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene](/img/structure/B4901526.png)
![11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4901532.png)

![1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione](/img/structure/B4901541.png)
![4-benzyl-1-(3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B4901559.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-nitrobenzamide](/img/structure/B4901574.png)
